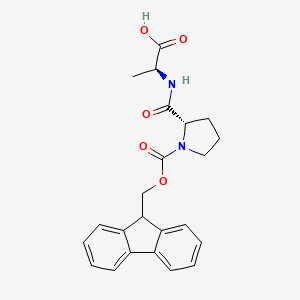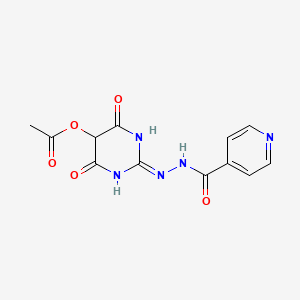
Acetyldialuric acid isonicotinehydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with an isonicotinoylhydrazinyl group and an acetate moiety. The compound’s multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of 2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate typically involves multiple steps, starting with the preparation of the core pyrimidine structure. One common method involves the condensation of isonicotinic acid hydrazide with a suitable aldehyde or ketone, followed by cyclization to form the pyrimidine ring.
Industrial production methods often employ solvent-free conditions to enhance yield and reduce environmental impact. Catalysts such as PPA-SiO2 are used to facilitate the reaction, ensuring high selectivity and efficiency .
Analyse Chemischer Reaktionen
2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms, often altering the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups within the compound.
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme inhibition and protein binding.
Wirkmechanismus
The mechanism by which 2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound inhibits the activity of key enzymes in bacterial cells, disrupting essential metabolic pathways. In cancer research, it has been shown to interfere with cell division and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include derivatives of isonicotinic acid hydrazide and pyrimidine-based molecules. Compared to these, 2-(2-Isonicotinoylhydrazinyl)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate stands out due to its unique combination of functional groups, which confer enhanced reactivity and specificity in various applications . Some similar compounds include:
- Isoniazid
- Pyrimidine-5-carboxylates
- Monoamine oxidase inhibitors
Eigenschaften
CAS-Nummer |
40598-55-8 |
|---|---|
Molekularformel |
C12H11N5O5 |
Molekulargewicht |
305.25 g/mol |
IUPAC-Name |
[4,6-dioxo-2-(pyridine-4-carbonylhydrazinylidene)-1,3-diazinan-5-yl] acetate |
InChI |
InChI=1S/C12H11N5O5/c1-6(18)22-8-10(20)14-12(15-11(8)21)17-16-9(19)7-2-4-13-5-3-7/h2-5,8H,1H3,(H,16,19)(H2,14,15,17,20,21) |
InChI-Schlüssel |
WYWKPIRBTLJQKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(=O)NC(=NNC(=O)C2=CC=NC=C2)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



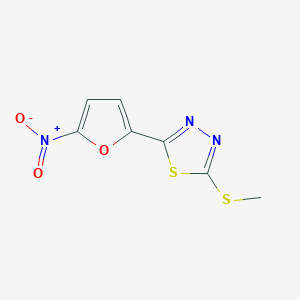

![(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12916948.png)
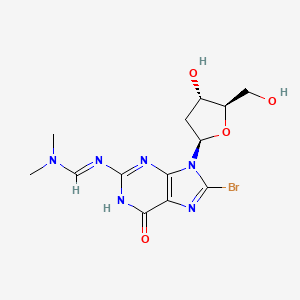


![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)
![5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12917005.png)
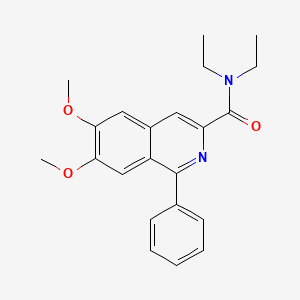

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)
